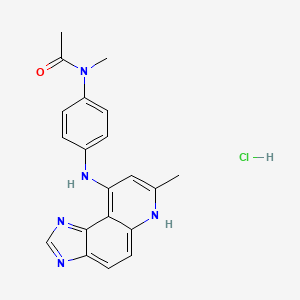

Acodazole hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’Acodazole est une imidazoquinoléine synthétique présentant des propriétés antinéoplasiques notables. Il s’intercale dans l’ADN, perturbant la réplication de l’ADN, ce qui en fait un candidat potentiel pour le traitement du cancer . Son utilisation a été associée à une cardiotoxicité significative .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d’Acodazole est synthétisé par une série de réactions chimiques impliquant des dérivés de l’imidazoquinoléine. La synthèse implique généralement la réaction de l’imidazoquinoléine avec divers réactifs dans des conditions contrôlées pour produire le composé souhaité .

Méthodes de production industrielle : La production industrielle du chlorhydrate d’Acodazole implique une synthèse à grande échelle utilisant la chromatographie liquide haute performance pour garantir la pureté et la cohérence. Le processus nécessite des mesures de contrôle qualité strictes pour gérer la cardiotoxicité potentielle associée au composé .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’Acodazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : Le chlorhydrate d’Acodazole peut participer à des réactions de substitution, où l’un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’imidazoquinoléine oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la Recherche Scientifique

Le chlorhydrate d’Acodazole a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études d’intercalation de l’ADN et de perturbation de la réplication.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, en particulier dans les cellules cancéreuses.

Médecine : Le chlorhydrate d’Acodazole est étudié pour son utilisation potentielle en thérapie anticancéreuse, bien que sa cardiotoxicité reste un défi important.

Industrie : Le composé est utilisé dans le développement de nouveaux agents antinéoplasiques et d’autres produits pharmaceutiques

Applications De Recherche Scientifique

Acodazole Hydrochloride has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of DNA intercalation and replication disruption.

Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.

Medicine: this compound is investigated for its potential use in cancer therapy, although its cardiotoxicity remains a significant challenge.

Industry: The compound is used in the development of new antineoplastic agents and other pharmaceuticals

Mécanisme D'action

Le chlorhydrate d’Acodazole exerce ses effets en s’intercalant dans l’ADN, ce qui perturbe la réplication de l’ADN et inhibe la division cellulaire. Ce mécanisme le rend efficace contre les cellules cancéreuses en division rapide. Le composé cible l’ADN et la machinerie de réplication associée, conduisant à l’arrêt du cycle cellulaire et à l’apoptose .

Composés Similaires :

Nocodazole : Un agent antinéoplasique qui dépolymérise les microtubules, empêchant la mitose et induisant l’apoptose.

Doxorubicine : Un antibiotique anthracycline qui s’intercale dans l’ADN, inhibant la topoisomérase II et empêchant la réplication de l’ADN.

Mitoxantrone : Une anthracenedione synthétique qui s’intercale dans l’ADN et inhibe la topoisomérase II, de manière similaire à la doxorubicine.

Unicité : Le chlorhydrate d’Acodazole est unique dans sa structure spécifique d’imidazoquinoléine, qui lui permet de s’intercaler dans l’ADN et de perturber la réplication. Sa cardiotoxicité significative le différencie des autres composés similaires, nécessitant des recherches supplémentaires pour atténuer ces effets indésirables .

Comparaison Avec Des Composés Similaires

Nocodazole: An antineoplastic agent that depolymerizes microtubules, preventing mitosis and inducing apoptosis.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication.

Mitoxantrone: A synthetic anthracenedione that intercalates into DNA and inhibits topoisomerase II, similar to doxorubicin.

Uniqueness: Acodazole Hydrochloride is unique in its specific imidazoquinoline structure, which allows it to intercalate into DNA and disrupt replication. its significant cardiotoxicity differentiates it from other similar compounds, necessitating further research to mitigate these adverse effects .

Activité Biologique

Acodazole hydrochloride is a synthetic compound belonging to the imidazoquinoline class, primarily recognized for its antineoplastic (anti-cancer) properties. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant data and studies.

This compound exhibits its biological activity mainly through:

- DNA Intercalation : The compound intercalates into DNA, disrupting normal replication processes. This mechanism is crucial for its effectiveness against various tumors.

- Targeting Specific Tumor Types : Acodazole has shown selectivity towards certain cancer types, which enhances its potential as a targeted therapy.

Biological Activity Overview

The following table summarizes the biological activities and comparisons of this compound with other antitumor agents:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Imidazoquinoline | DNA intercalation | Specificity for certain cancer types |

| Doxorubicin | Anthracycline | Inhibition of topoisomerase II | Broad-spectrum activity but higher toxicity |

| Cisplatin | Platinum compound | DNA cross-linking | Effective against testicular and ovarian cancers |

| Etoposide | Podophyllotoxin | Topoisomerase II inhibition | Used primarily in hematological malignancies |

Case Studies and Clinical Trials

- Antitumor Efficacy : Clinical trials have demonstrated that this compound effectively inhibits tumor growth in various cancer models. For instance, studies indicated significant tumor regression in animal models treated with Acodazole compared to control groups.

- Combination Therapies : Research has explored the use of Acodazole in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For example, combining Acodazole with doxorubicin showed synergistic effects in preclinical studies, suggesting improved outcomes for patients with resistant tumors .

- Safety Profile : Phase I clinical trials have assessed the safety and pharmacokinetics of this compound. These studies reported manageable side effects, primarily gastrointestinal disturbances, which were reversible upon discontinuation of therapy .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Inhibition of Hsp90 : Acodazole has been identified as an inhibitor of Hsp90, a protein that plays a critical role in maintaining oncogenic proteins. By inhibiting Hsp90, Acodazole may enhance the degradation of several oncogenic proteins involved in cancer progression .

- Broad Spectrum Activity : While primarily studied for its antitumor effects, preliminary data suggest that Acodazole may also exhibit antimicrobial properties, expanding its potential therapeutic applications beyond oncology .

Propriétés

Numéro CAS |

55435-65-9 |

|---|---|

Formule moléculaire |

C20H20ClN5O |

Poids moléculaire |

381.9 g/mol |

Nom IUPAC |

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H |

Clé InChI |

SIEMBUZUHHIAFB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

SMILES isomérique |

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

SMILES canonique |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

55435-65-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

79152-85-5 (Parent) |

Durée de conservation |

Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC). |

Solubilité |

H > 50 (mg/mL) pH 4 Acetate buffer > 50 (mg/mL) pH 9 Carbonate buffer > 50 (mg/mL) 10% Ethanol > 50 (mg/mL) Methanol 10 - 12 (mg/mL) 95% Ethanol 10 - 15 (mg/mL) 0.1 N HCl > 50 (mg/mL) 0.1 N NaOH < 1 (mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acodazole HCl; Acodazole hydrochloride; NSC 305884; NSC305884; NSC-305884 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.